3,3-difluoro-2-hydroxy-3-(4-methoxyphenyl)propanoic Acid

Übersicht

Beschreibung

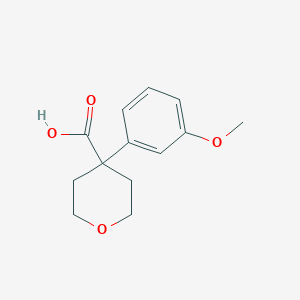

“3,3-difluoro-2-hydroxy-3-(4-methoxyphenyl)propanoic Acid” is a chemical compound with the formula C10H10F2O4 . It is used in laboratory chemicals, manufacture of substances, and scientific research and development .

Molecular Structure Analysis

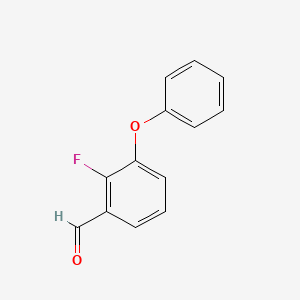

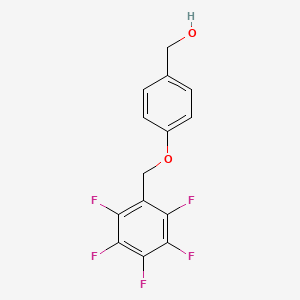

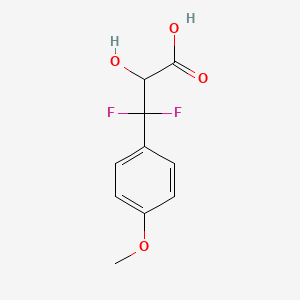

The molecular structure of this compound consists of a propionic acid moiety attached to a phenyl ring, which is further substituted with two fluorine atoms and a hydroxyl group . The exact 3D structure is not available in the searched resources.Wissenschaftliche Forschungsanwendungen

Antioxidant Activity

DFP exhibits high antioxidant activity. As a caffeine metabolite, it has been studied for its ability to scavenge free radicals and protect cells from oxidative stress. Researchers have explored its potential in preventing oxidative damage associated with various diseases .

Prostaglandin E₂ Inhibition

DFP can inhibit the production of prostaglandin E₂ (PGE₂). Prostaglandins are lipid compounds involved in inflammation, pain, and fever. By targeting PGE₂, DFP may have therapeutic implications in managing inflammatory conditions .

Improved Hepatic Lipid Metabolism

Recent research suggests that DFP contributes to improved hepatic lipid metabolism via activation of the GPR41 receptor. This receptor is involved in regulating energy homeostasis and lipid utilization in the liver. The study highlights DFP’s potential in addressing metabolic disorders .

Coffee Consumption Biomarker

DFP serves as a sensitive biomarker for coffee consumption. Even small amounts of coffee intake can be detected through DFP levels. This property makes it valuable for assessing coffee-related health effects and monitoring coffee consumption patterns .

Pharmaceutical Applications

DFP’s unique structure opens avenues for pharmaceutical development. Researchers explore its potential as a scaffold for designing novel drugs. By modifying its chemical backbone, scientists aim to create compounds with specific pharmacological properties .

Chemical Synthesis and Organic Chemistry

Organic chemists utilize DFP as a building block in synthetic routes. Its difluoro and hydroxy moieties make it a versatile precursor for constructing more complex molecules. Researchers appreciate its stability and reactivity in various reactions.

Safety and Hazards

This compound is classified as a skin irritant, eye irritant, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/clothing/eye protection/face protection, and storing in a well-ventilated place with the container tightly closed .

Wirkmechanismus

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body .

Mode of Action

It’s likely that the compound interacts with its targets in a manner similar to other structurally related compounds, possibly through hydrogen bonding or hydrophobic interactions .

Biochemical Pathways

It’s plausible that the compound could influence pathways related to inflammation and oxidative stress, given that similar compounds have been shown to inhibit prostaglandin e (2) production .

Pharmacokinetics

The presence of the methoxy group and the carboxylic acid group could potentially influence the compound’s solubility and permeability, thereby affecting its bioavailability .

Result of Action

Based on the known effects of similar compounds, it’s plausible that the compound could have anti-inflammatory effects or antioxidant properties .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of 3,3-difluoro-2-hydroxy-3-(4-methoxyphenyl)propanoic Acid .

Eigenschaften

IUPAC Name |

3,3-difluoro-2-hydroxy-3-(4-methoxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O4/c1-16-7-4-2-6(3-5-7)10(11,12)8(13)9(14)15/h2-5,8,13H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILHZBDNSEQAZCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C(C(=O)O)O)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3-difluoro-2-hydroxy-3-(4-methoxyphenyl)propanoic Acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

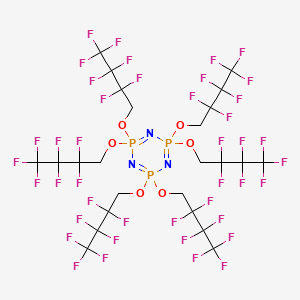

![2,3,3,3-Tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2-tetrafluoro-2-fluorosulfonylethoxy)propoxy]propoxy]propanoyl fluoride](/img/structure/B3042009.png)